N-(4-bromonaphthalen-1-yl)propanamide
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Overview
Description
N-(4-bromonaphthalen-1-yl)propanamide is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and a propanamide group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromonaphthalen-1-yl)propanamide typically involves the bromination of naphthalene followed by the introduction of the propanamide group. One common method starts with the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene. This intermediate is then reacted with propanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromonaphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
N-(4-bromonaphthalen-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromonaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-naphthaleneboronic acid
- 4-Bromonaphthalene-1-ylboronic acid
- 4-Bromo-1-naphthaleneboronic acid
Uniqueness
N-(4-bromonaphthalen-1-yl)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom and a propanamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-bromonaphthalen-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-13(16)15-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLICMEEOZSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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